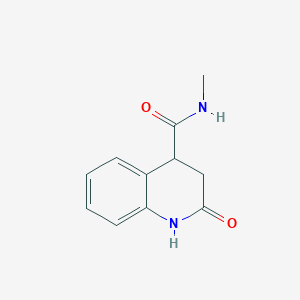
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for biological activity.
作用機序
The mechanism of action of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of specific biological targets, such as enzymes or receptors. This inhibition may be reversible or irreversible, depending on the specific target and the nature of the interaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline are not well-characterized, but it is believed to have potential for a range of applications in these fields. This compound has been shown to exhibit activity against a range of enzymes and receptors, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline in lab experiments is its potential for biological activity against a range of targets. This makes it a promising candidate for further study in a variety of scientific fields. However, one limitation of this compound is its potential for toxicity or other adverse effects, which may limit its use in certain applications.
将来の方向性
There are many possible future directions for research on 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline. Some potential areas of study include:
1. Further characterization of the compound's mechanism of action and specific biological targets.
2. Development of analogs or derivatives of the compound with improved activity or selectivity.
3. Evaluation of the compound's potential as a therapeutic agent for a range of diseases or conditions.
4. Investigation of the compound's potential for use in diagnostic or imaging applications.
5. Exploration of the compound's potential for use in agricultural or environmental applications.
Overall, 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a promising compound with potential applications in a range of scientific fields. Further research is needed to fully understand its mechanism of action and potential uses, but it represents an exciting area of study for scientists and researchers.
合成法
The synthesis of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline involves a multi-step process that begins with the reaction of 5-chloro-8-hydroxyquinoline with thionyl chloride to form the corresponding chloride. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with triphenylphosphine to yield the desired product.
科学的研究の応用
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for further study.
特性
IUPAC Name |
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-4-3-8(6-18-12-15-7-16-17-12)11-9(10)2-1-5-14-11/h1-5,7H,6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYKSHENCGIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CSC3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
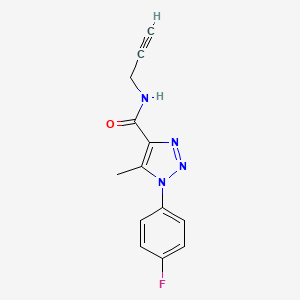
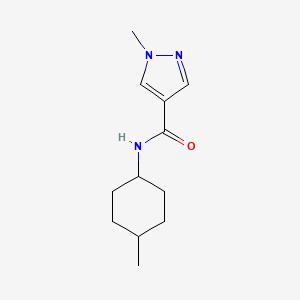
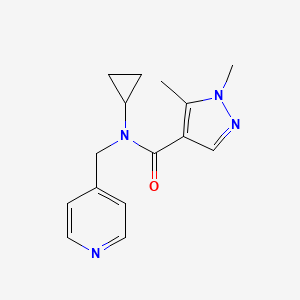

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
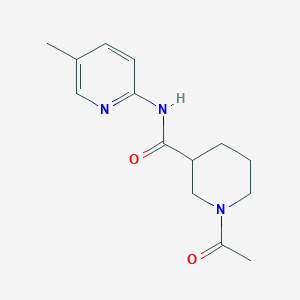
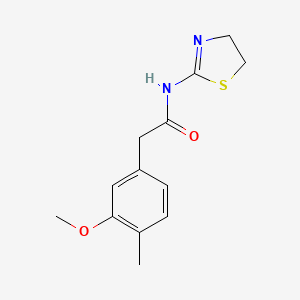
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
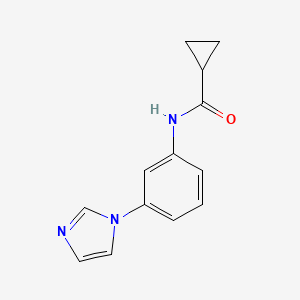

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)
